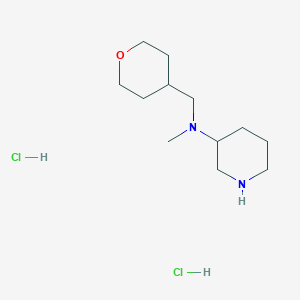![molecular formula C9H5N3O2 B1424196 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190315-88-8](/img/structure/B1424196.png)
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with the empirical formula C9H5N3O2 . It is a solid substance and is part of the heterocyclic building blocks .
Molecular Structure Analysis
The molecular weight of this compound is 162.15 g/mol . The InChI key is QLGJLBPWOCDQQM-UHFFFAOYSA-N . The SMILES string representation is OC(=O)c1cnc2cc[nH]c2c1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.15 g/mol . It has a complexity of 196 and a topological polar surface area of 66 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Development of Novel Synthetic Pathways : One study detailed the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid. This method emphasizes the utility of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives in constructing complex heterocyclic structures (Lichitsky et al., 2010).
Cyclocondensation Approaches : Research into the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines highlighted cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes as an effective method for obtaining these compounds, demonstrating the compound's versatility in heterocyclic chemistry (Yakovenko & Vovk, 2021).
Medicinal Chemistry Applications
- Antihypertensive Activity : A study on the synthesis of Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives explored their potential antihypertensive activity, illustrating the medicinal chemistry applications of this compound derivatives (Kumar & Mashelker, 2006).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is bovine serum albumin (BSA) . BSA is a major protein in the blood plasma of cattle and is often used as a model protein in various biological and biochemical research .
Mode of Action
The compound interacts with BSA through protein-ligand complex formation . The fluorescence emission of BSA at 340 nm is quenched in the presence of the compound, and a red-shifted emission band appears at 420 nm . This indicates the formation of a protein-ligand complex between BSA and the compound . The binding constants for this interaction are found to be 4.45 ± 0.22 × 10^4 M^−1 .
Result of Action
The compound’s interaction with BSA results in the formation of a protein-ligand complex This could potentially alter the function of BSA, affecting its ability to bind and transport other substances
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s behavior. For instance, the interaction between this compound and BSA was observed in a phosphate buffer solution with a pH of 7 . Changes in these conditions could potentially influence the compound’s action.
Analyse Biochimique
Biochemical Properties
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . These interactions are primarily characterized by the binding of this compound to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent signal transduction.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing ATP from binding and thus inhibiting the kinase activity of FGFRs . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with minimal development of resistance in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. Its localization within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins, which can affect its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules. Post-translational modifications, such as phosphorylation, may also influence its localization and activity, directing it to specific cellular compartments or organelles.
Propriétés
IUPAC Name |
6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-2-5-1-7-8(12-3-5)6(4-11-7)9(13)14/h1,3-4,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNXRPBXIKYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696660 | |
| Record name | 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-88-8 | |
| Record name | 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)





![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)


